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Abstract

11,12-De(methylenedioxy)danuphylline is a naturally occurring indole alkaloid isolated from
the leaves and stems of Kopsia officinalis, a plant belonging to the Apocynaceae family. This
compound has garnered research interest for its potential as a bronchodilator, with a proposed
mechanism of action involving the modulation of adenosine receptors and inhibition of
phosphodiesterase (PDE). This technical guide provides a comprehensive overview of the
known physicochemical properties of 11,12-De(methylenedioxy)danuphylline, details on its
isolation, and an exploration of the signaling pathways relevant to its potential therapeutic
effects.

Physicochemical Properties

Quantitative data regarding several key physicochemical properties of 11,12-
De(methylenedioxy)danuphylline remain to be fully characterized in publicly available
literature. The following table summarizes the currently known information.
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Property Value Source
Molecular Formula C23H26N206 [1]
Molecular Weight 426.47 g/mol [1]

CAS Number 888482-17-5 [1][2]
Melting Point Not Reported

Boiling Point Not Reported

Solubility Not Reported

pKa Not Reported

Experimental Protocols

Isolation of 11,12-De(methylenedioxy)danuphylline from
Kopsia officinalis

While a specific, detailed protocol for the isolation of 11,12-De(methylenedioxy)danuphylline
has not been published, the general methodology for isolating alkaloids from Kopsia species
involves chromatographic techniques.[3] The following is a generalized workflow based on
common practices for natural product isolation from this genus.

© 2025 BenchChem. All rights reserved. 2/8 Tech Support


https://www.pharmaffiliates.com/en/888482-17-5-11-12-de-methylenedioxy-danuphylline-paphy000741.html
https://www.pharmaffiliates.com/en/888482-17-5-11-12-de-methylenedioxy-danuphylline-paphy000741.html
https://www.pharmaffiliates.com/en/888482-17-5-11-12-de-methylenedioxy-danuphylline-paphy000741.html
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB82519214.htm
https://www.benchchem.com/product/b569794?utm_src=pdf-body
https://www.benchchem.com/product/b569794?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC9253876/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b569794?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Plant Material
(Leaves and Stems of Kopsia officinalis)

:

Solvent Extraction
(e.g., with Methanol or Ethanol)

:

Liquid-Liquid Partitioning
(e.g., Dichloromethane/Water)

(Crude Alkaloid ExtracD
(Silica Gel Column ChromatographD
(Collection of Fractions)

C—th—Performance Liquid Chromatography (HPL@

(Reversed-phase or Normal-phase)

:

Gure 11,12-De(methylenedioxy)danuphyllina

Structural Elucidation
(NMR, MS, IR, UV)

Click to download full resolution via product page

© 2025 BenchChem. All rights reserved. 3/8 Tech Support


https://www.benchchem.com/product/b569794?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b569794?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Caption: Generalized workflow for the isolation and characterization of alkaloids from Kopsia
officinalis.

Methodology:

o Extraction: The dried and powdered leaves and stems of Kopsia officinalis are subjected to
extraction with an organic solvent, typically methanol or ethanol, over an extended period.

» Acid-Base Partitioning: The resulting crude extract is then subjected to an acid-base liquid-
liquid partitioning to separate the alkaloids from other plant constituents. The extract is
typically dissolved in an acidic aqueous solution, which protonates the basic nitrogen atoms
of the alkaloids, making them water-soluble. This aqueous layer is then washed with a non-
polar organic solvent (e.g., hexane) to remove neutral and acidic compounds. Subsequently,
the aqueous layer is basified (e.g., with ammonia) to deprotonate the alkaloids, which are
then extracted into a polar organic solvent like dichloromethane.

» Chromatographic Purification: The crude alkaloid extract is further purified using a
combination of chromatographic techniques.

o Silica Gel Column Chromatography: The extract is first fractionated by silica gel column
chromatography using a gradient of solvents with increasing polarity (e.g., hexane-ethyl
acetate followed by ethyl acetate-methanol).

o High-Performance Liquid Chromatography (HPLC): Fractions showing the presence of the
target compound (as determined by thin-layer chromatography) are then subjected to
further purification by HPLC, often using a reversed-phase column (e.g., C18) with a
mobile phase such as acetonitrile-water or methanol-water.

o Structural Elucidation: The structure of the purified compound is confirmed using a suite of
spectroscopic methods, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry
(MS), Infrared (IR), and Ultraviolet (UV) spectroscopy.

Potential Mechanism of Action and Relevant
Signaling Pathways
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The bronchodilatory effects of 11,12-De(methylenedioxy)danuphylline are hypothesized to
be mediated through two primary mechanisms: antagonism of adenosine receptors and
inhibition of phosphodiesterases (PDES).

Adenosine Receptor Antagonism

Adenosine, upon binding to its receptors (particularly A1 and A2B) on airway smooth muscle
cells, can induce bronchoconstriction. By acting as an antagonist, 11,12-
De(methylenedioxy)danuphylline could block this effect, leading to smooth muscle relaxation
and bronchodilation. The A2A and A2B adenosine receptors are coupled to Gs proteins, which
activate adenylyl cyclase, leading to an increase in intracellular cyclic adenosine
monophosphate (cCAMP). Conversely, the A1 and A3 receptors are coupled to Gi proteins,
which inhibit adenylyl cyclase.[4][5][6][7][8]
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Caption: Proposed adenosine receptor signaling pathway modulation by 11,12-
De(methylenedioxy)danuphylline.

Phosphodiesterase (PDE) Inhibition

Phosphodiesterases are enzymes that degrade cyclic nucleotides like CAMP. By inhibiting
PDEs, 11,12-De(methylenedioxy)danuphylline could increase intracellular levels of CAMP in
airway smooth muscle cells. Elevated cAMP levels lead to the activation of Protein Kinase A
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(PKA), which in turn phosphorylates several downstream targets, ultimately resulting in smooth
muscle relaxation and bronchodilation.
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Caption: Proposed mechanism of bronchodilation via phosphodiesterase inhibition by 11,12-
De(methylenedioxy)danuphylline.

Conclusion
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11,12-De(methylenedioxy)danuphylline represents a promising natural product lead for the
development of novel bronchodilators. Further research is required to fully elucidate its
physicochemical properties, refine its isolation and synthesis protocols, and definitively
characterize its mechanism of action and pharmacological profile. The information and
conceptual frameworks provided in this guide are intended to serve as a valuable resource for
researchers and drug development professionals working on this and related compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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and industry. Email: info@benchchem.com
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